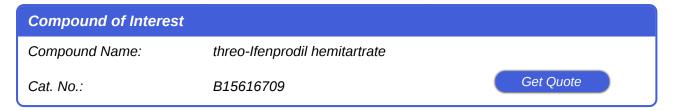


## Application Notes and Protocols for threo-Ifenprodil Hemitarate in Patch Clamp Experiments

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Threo-ifenprodil hemitartrate is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for subtypes containing the GluN2B subunit.[1] This subunit selectivity renders it an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of GluN2B-containing NMDA receptors. These receptors are critically involved in synaptic plasticity, learning and memory, and are implicated in a variety of neurological and psychiatric disorders. Ifenprodil acts as a non-competitive antagonist, binding to a unique allosteric site at the interface between the GluN1 and GluN2B N-terminal domains. [1] This binding modulates receptor gating, resulting in a decreased channel open probability. The inhibitory effects of ifenprodil are subject to modulation by extracellular factors such as pH and the concentration of co-agonists like glycine.

These application notes provide a comprehensive guide for the utilization of **threo-ifenprodil hemitartrate** in patch clamp electrophysiology experiments to investigate its effects on NMDA receptor function.

### **Data Presentation**



## Quantitative Effects of threo-Ifenprodil on NMDA Receptor Currents

The following table summarizes the quantitative data on the effects of ifenprodil on NMDA receptors as determined by patch-clamp electrophysiology.

Receptor Subtype	Cell Type	IC50 Value	Key Findings
GluN1/GluN2B	Recombinant (e.g., HEK293 cells, Xenopus oocytes)	~0.34 μM	High-affinity, voltage-independent inhibition. The inhibitory effect is reduced by increasing glycine concentrations.
GluN1/GluN2A	Recombinant (e.g., HEK293 cells, Xenopus oocytes)	~146 μM	Low-affinity inhibition, demonstrating over 400-fold selectivity for GluN2B over GluN2A subunits.
Native NMDA Receptors	Cultured Cortical Neurons	~0.3 μM	Inhibition of steady- state NMDA-evoked currents. The IC50 value can be influenced by the presence of endogenous modulators like spermine.[2]

# Effects of Ifenprodil on NMDA Receptor (GluN1/GluN2B) Gating Properties



Parameter	Experimental Condition	Effect of Ifenprodil
Channel Open Probability	Single-channel recording	Reduced
Mean Open Time	Single-channel recording	Decreased
Mean Closed Time	Single-channel recording	Increased
Frequency of Channel Opening	Outside-out patches	Reduced[3]
Single-Channel Conductance	Outside-out patches	No significant change

# **Experimental Protocols**Preparation of Solutions

- a. Stock Solution of threo-Ifenprodil Hemitarate (10 mM)
- Compound: threo-Ifenprodil hemitartrate
- Solvent: Dimethyl sulfoxide (DMSO)
- Procedure:
  - Weigh out the appropriate amount of threo-ifenprodil hemitartrate powder.
  - Dissolve in high-purity DMSO to a final concentration of 10 mM.
  - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
  - Store at -20°C.
- Note: Ensure the DMSO is anhydrous, as moisture can affect the solubility and stability of the compound.
- b. Extracellular (Bath) Solution for NMDA Receptor Recording
- Composition (in mM):



o 140 NaCl

	0	5 KCI
	0	2 CaCl <sub>2</sub>
	0	10 HEPES
	0	10 Glucose
	0	0.01 Glycine
	0	0.0005 Tetrodotoxin (TTX) to block voltage-gated sodium channels
	0	0.01 Bicuculline and 0.005 Strychnine to block GABA-A and glycine receptors, respectively.
•	Pı	reparation:
	0	Dissolve all components in ultrapure water.
	0	Adjust the pH to 7.4 with NaOH.
	0	Adjust the osmolarity to ~310-320 mOsm with sucrose if necessary.
	0	Filter-sterilize using a 0.22 μm filter.
	0	Store at 4°C.
C.	. In	tracellular (Pipette) Solution
•	C	omposition (in mM):
	0	140 CsCl (or Cs-gluconate for better voltage clamp)
	0	10 HEPES
	0	10 EGTA



- o 2 MgCl₂
- 2 ATP-Mg
- 0.2 GTP-Na
- · Preparation:
  - Dissolve all components in ultrapure water.
  - Adjust the pH to 7.2 with CsOH.
  - Adjust the osmolarity to ~290-300 mOsm.
  - Aliquot and store at -20°C. Thaw and keep on ice on the day of the experiment.

### **Whole-Cell Patch Clamp Protocol**

- a. Cell Preparation
- Cell Types: Primary cultured neurons (e.g., hippocampal or cortical neurons) or cell lines (e.g., HEK293) transiently or stably expressing recombinant GluN1 and GluN2B subunits are suitable.
- Plating: Plate cells onto glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) to ensure adherence.
- b. Recording Procedure
- Setup: Place a coverslip with cultured cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution at a constant rate (e.g., 1-2 mL/min).
- Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
- Seal Formation: Approach a target neuron with the patch pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive

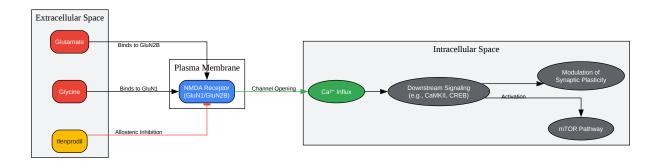


pressure to facilitate the formation of a high-resistance ( $G\Omega$ ) seal.

- Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip to establish the whole-cell configuration.
- Holding Potential: Clamp the cell at a holding potential of -60 mV or -70 mV.
- Baseline Recording: Record a stable baseline current for several minutes.
- NMDA Application: Apply NMDA (e.g., 100 μM) and glycine (e.g., 10 μM) to the cell using a
  fast perfusion system to evoke a baseline NMDA receptor-mediated current.
- Ifenprodil Application: After obtaining a stable baseline NMDA-evoked current, co-apply the NMDA/glycine solution containing the desired concentration of threo-ifenprodil. Prepare a range of ifenprodil concentrations (e.g., 0.01, 0.1, 1, 10 μM) by diluting the stock solution into the agonist-containing extracellular solution on the day of the experiment.
- Data Acquisition: Record the inhibited current until a steady-state block is achieved.
- Washout: To test for the reversibility of the block, perfuse the cell with the agonist-containing solution without ifenprodil.
- Data Analysis: Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of ifenprodil. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50 value.

# Visualizations Signaling Pathway of Ifenprodil Action



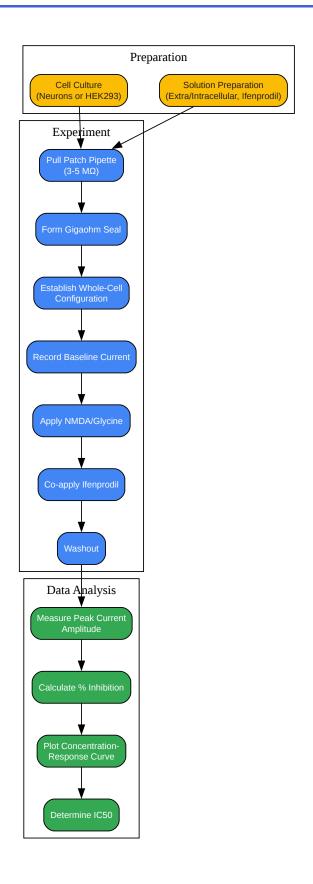


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Caption: Ifenprodil allosterically inhibits GluN2B-containing NMDA receptors.

## **Experimental Workflow for Patch Clamp Analysis**



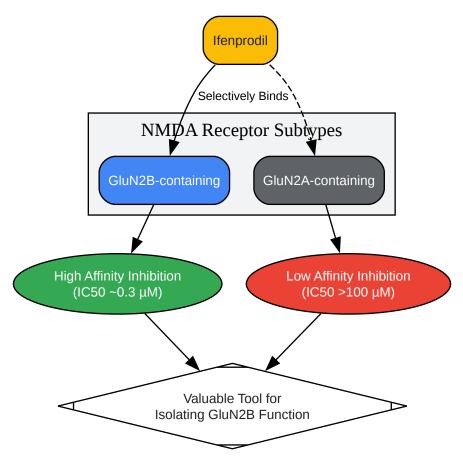


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Caption: Workflow for investigating ifenprodil effects using patch clamp.



## Logical Relationship of Ifenprodil's Selective Antagonism



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Caption: Logical diagram of ifenprodil's selectivity for GluN2B-NMDA receptors.

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